Ozanimod - 1306760-87-1

Ozanimod

Catalog Number: EVT-278101
CAS Number: 1306760-87-1
Molecular Formula: C23H24N4O3
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ozanimod (formerly known as RPC1063) is a sphingosine 1-phosphate (S1P) receptor modulator that selectively targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5). It acts as a functional antagonist by inducing internalization of S1P receptors on lymphocytes, specifically T cells. This process inhibits the egress of lymphocytes from lymph nodes, thereby reducing their migration to sites of active inflammation. Ozanimod has emerged as a potential therapeutic agent for various chronic immune-mediated inflammatory diseases, including multiple sclerosis (MS) and ulcerative colitis (UC).

CC112273

Compound Description: CC112273 is a major active metabolite of ozanimod. [ [] ] Following multiple doses of ozanimod, CC112273 represents approximately 73% of circulating total active drug exposure. [ [] ] It is formed by the metabolism of ozanimod via aldehyde dehydrogenase, alcohol dehydrogenase, and cytochrome P450 isoforms 3A4 and 1A1, followed by monoamine oxidase B metabolism of the primary metabolite RP101075. [ [] ] CC112273 can undergo further reduction by carbonyl reductases to form CC1084037 or CYP2C8-mediated oxidation to form RP101509. [ [] ]

Relevance: CC112273 is a key active metabolite of ozanimod, contributing significantly to its overall pharmacological activity. Understanding its pharmacokinetics is crucial, as its clearance is influenced by factors like smoking status and body weight. [ [] ] This metabolite highlights the complex metabolic pathways involved in ozanimod's activity. [ [] ]

CC1084037

Compound Description: CC1084037 is a major active metabolite of ozanimod, constituting approximately 15% of the total active drug exposure after multiple doses. [ [, ] ] It is formed via reduction of CC112273 by carbonyl reductase. [ [] ] CC1084037 undergoes rapid oxidation by aldo-keto reductase 1C1/1C2 and/or 3β- and 11β-hydroxysteroid dehydrogenase to revert back to CC112273. [ [] ] This reversible interconversion favors CC112273. [ [] ]

RP101124

Compound Description: RP101124 is a major inactive metabolite of ozanimod. [ [] ] Along with the active metabolite CC112273, it comprises about 50% of the total circulating radioactivity following ozanimod administration. [ [] ]

Reference: [] - https://www.semanticscholar.org/paper/51f64142ff59ab7d84685edf1175568664e369d3

RP101075

Compound Description: RP101075 is a key metabolite in the ozanimod metabolic pathway. It serves as the precursor to the major active metabolite CC112273. [ [] ] RP101075 is formed through the primary metabolic pathways of ozanimod, which include aldehyde dehydrogenase and alcohol dehydrogenase, cytochrome P450 isoforms 3A4 and 1A1, and reductive metabolism by gut microflora. [ [] ]

RP101509

Compound Description: RP101509 is a metabolite formed from the oxidation of the active metabolite CC112273 by CYP2C8. [ [] ]

Sphingosine 1-Phosphate

Compound Description: Sphingosine 1-phosphate (S1P) is a naturally occurring signaling sphingolipid that binds to a family of five G protein-coupled receptors (S1P1-5). [ [, ] ] It plays a significant role in regulating various physiological processes, including lymphocyte trafficking, immune cell function, and vascular integrity.

Relevance: Ozanimod, as a sphingosine 1-phosphate receptor modulator, exerts its therapeutic effects by binding to and modulating the activity of specific S1P receptors, primarily S1P1 and S1P5. [ [, , ] ] This modulation influences lymphocyte migration and immune responses, contributing to ozanimod's efficacy in treating autoimmune diseases like ulcerative colitis and multiple sclerosis.

Synthesis Analysis

The synthesis of ozanimod involves several key steps, typically starting from simpler organic precursors. The process may include the following methods:

  1. Initial Reaction: The synthesis begins with the formation of a 1,2,4-oxadiazole ring, which is crucial for the compound's activity. This step often employs a suitable solvent such as tetrahydrofuran or toluene in a two-phase system to enhance product purity.
  2. Intermediate Formation: Various intermediates are generated through reactions involving amines and nitriles. These intermediates are then subjected to purification processes, which can include chromatographic techniques, although recent patents suggest methods that minimize or eliminate these steps to improve yield and reduce costs .
  3. Final Product Isolation: The final step typically involves converting the hydrochloride salt of ozanimod into its free base form using inorganic bases in organic solvents, facilitating easier handling and formulation for pharmaceutical applications .
Molecular Structure Analysis

Ozanimod is characterized by its complex molecular structure:

  • Chemical Formula: C20H26N4O3
  • Molecular Weight: Approximately 370.45 g/mol
  • Structural Features: The compound includes a 1,2,4-oxadiazole moiety linked to an isopropoxybenzonitrile group and a hydroxyethylamino substituent. This configuration is essential for its receptor-binding properties.

The three-dimensional conformation of ozanimod can be analyzed using X-ray diffraction and computational modeling techniques, which provide insights into its spatial arrangement and potential interactions with biological targets .

Chemical Reactions Analysis

Ozanimod undergoes several key chemical reactions during its metabolism:

  1. Oxidation: In vivo studies have shown that ozanimod is metabolized predominantly by cytochrome P450 enzymes, leading to the formation of active metabolites such as CC1084037 and CC112273. These metabolites play significant roles in the drug's therapeutic effects.
  2. Reduction: The compound can also be reduced by carbonyl reductases, further contributing to its metabolic pathways .
  3. Phase Transfer Catalysis: The synthesis process may utilize phase transfer catalysts to enhance reaction efficiency and product yield during the formation of intermediates .
Mechanism of Action

Ozanimod functions primarily as an agonist for sphingosine-1-phosphate receptors S1P1 and S1P5. Its mechanism involves:

  • Lymphocyte Trafficking Modulation: By activating S1P1 receptors on lymphocytes, ozanimod promotes their retention in lymphoid tissues while preventing their migration into peripheral tissues.
  • Immune Response Regulation: This action reduces the number of circulating lymphocytes, thereby decreasing inflammatory responses associated with autoimmune conditions like multiple sclerosis and ulcerative colitis.

The pharmacodynamics of ozanimod demonstrate a reduction in disease activity through these immunomodulatory effects .

Physical and Chemical Properties Analysis

Ozanimod exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide; limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain efficacy over time.

Analytical methods such as high-performance liquid chromatography (HPLC) are employed for purity assessment and quality control during manufacturing processes .

Applications

Ozanimod has significant applications in medical science:

  • Multiple Sclerosis Treatment: Approved for managing relapsing forms of multiple sclerosis, ozanimod has shown efficacy in reducing relapse rates and improving patient outcomes.
  • Ulcerative Colitis Management: Currently undergoing clinical trials for ulcerative colitis treatment, it aims to provide an effective oral therapy option for patients suffering from this chronic condition.

Research continues into other potential applications of ozanimod in various autoimmune diseases due to its immunomodulatory properties .

Introduction to Ozanimod: Pharmacological Innovation in Immune Modulation

Historical Development and Discovery of S1P Receptor Modulators

The therapeutic targeting of S1P receptors originated with the non-selective modulator fingolimod (FTY720), approved in 2010 for multiple sclerosis. Fingolimod demonstrated that S1P receptor modulation could effectively reduce lymphocyte egress from lymphoid organs, thereby diminishing inflammation in the central nervous system. However, its activity at S1P₃ receptors was linked to cardiovascular adverse effects (bradycardia, atrioventricular blocks), while engagement of S1P₂ and S1P₃ contributed to pulmonary and hepatic toxicities [3] [8].

Ozanimod emerged from a systematic drug discovery program initiated by Hugh Rosen and Edward Roberts at The Scripps Research Institute. Their work, published between 2002-2008, elucidated the structural basis for S1P receptor subtype selectivity. This foundational research identified that selective agonism of S1P₁ and S1P₅ receptors could maintain therapeutic efficacy while avoiding safety liabilities associated with other S1P subtypes. The compound (designated RPC-1063 during development) was licensed to Receptos Inc., subsequently acquired by Celgene and later Bristol Myers Squibb [4] [10]. Clinical validation came through the RADIANCE and SUNBEAM phase 3 trials, which demonstrated ozanimod’s superiority over interferon beta-1a in reducing annualized relapse rates and MRI lesion activity in relapsing multiple sclerosis [1] [5].

Table 1: Key Milestones in S1P Receptor Modulator Development

YearEventSignificance
2002-2008Scripps Research Institute discovery research on S1P receptor selectivityIdentified structural requirements for S1P₁/S1P₅ selectivity
2010FDA approval of fingolimod (non-selective S1P modulator)Validated S1P modulation as therapeutic strategy for MS
2015Positive Phase 2 results for ozanimod in ulcerative colitis (TOUCHSTONE)Demonstrated efficacy in IBD indication [1] [8]
2020FDA approval of ozanimod for relapsing MSFirst selective S1P₁/S1P₅ agonist approved [1] [10]

Ozanimod as a First-in-Class Selective S1P₁/S1P₅ Receptor Agonist

Ozanimod’s distinction as a first-in-class agent stems from its unprecedented selectivity profile among S1P receptor modulators. Pharmacological characterization reveals it acts as a potent agonist at S1P₁ (half-maximal effective concentration [EC₅₀] = 0.09 nM in GTPγS binding assays) and S1P₅ (EC₅₀ = 1.1 nM) receptors. Crucially, it exhibits >10,000-fold selectivity for S1P₁ over S1P₂, S1P₃, and S1P₄ receptors [1] [6]. This selectivity was achieved through rational molecular design focused on the oxadiazole-benzonitrile scaffold, optimizing receptor binding pocket interactions [8].

The molecular structure of ozanimod (chemical name: 5-(3-{(1S)-1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-4-yl}-1,2,4-oxadiazol-5-yl)-2-isopropoxybenzonitrile; formula: C₂₃H₂₄N₄O₃) incorporates a chiral indane moiety critical for its selectivity. The (S)-enantiomer shows substantially higher potency than the (R)-form. Unlike fingolimod, ozanimod does not require phosphorylation for activation and is metabolized to active species (CC112273, CC1084037) that retain S1P₁/S1P₅ selectivity [1] [7] [9].

Functional consequences of this selectivity were demonstrated in a phase 1 pharmacodynamic study using epigenetic cell counting and flow cytometry. Ozanimod administration (1 mg/day) reduced circulating CD19⁺ B cells and CD3⁺ T cells by >75% after 12 weeks. Crucially, it differentially affected T-cell subsets: CD4⁺ central memory T cells decreased by ~90%, while CD8⁺ effector memory T cells were less affected. This selective immunomodulation preserves pathogen surveillance mechanisms [7].

Table 2: Ozanimod Binding Affinity and Functional Activity at Human S1P Receptors

Receptor SubtypeBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Cellular/Tissue Expression
S1P₁0.10.09 (GTPγS)Lymphocytes, endothelial cells, CNS [3]
S1P₅0.31.1 (GTPγS)Oligodendrocytes, natural killer cells [1] [6]
S1P₂>10,000InactiveVascular smooth muscle, lung fibroblasts
S1P₃>10,000InactiveCardiac tissue, lung fibroblasts
S1P₄>10,000InactiveLymphoid/hematopoietic tissues

Mechanistic Differentiation from Non-Selective S1P Modulators

Ozanimod’s mechanistic innovation lies in its dissociation between efficacy and safety through receptor subtype selectivity:

  • Lymphocyte Subset Selectivity: Ozanimod preferentially sequesters CCR7⁺ naive T cells and central memory T cells within lymph nodes, reducing their circulation by >90%. Conversely, it preserves CCR7⁻ effector memory T cells that provide tissue-surveillance against pathogens. Fingolimod causes broader lymphopenia affecting both subsets. This differential effect is attributed to ozanimod’s selective S1P₁ agonism, which specifically regulates lymphocyte egress without altering tissue-resident immunity [6] [7].

  • Central Nervous System (CNS) Activity: Engagement of S1P₅ receptors on oligodendrocytes differentiates ozanimod from agents lacking S1P₅ activity (e.g., siponimod). Preclinical models suggest S1P₅ agonism promotes oligodendrocyte survival and myelin maintenance. Clinically, ozanimod significantly reduces whole brain volume loss versus interferon beta-1a (−0.27% vs −0.84% at 2 years) and preserves cortical gray matter volume in long-term extension studies—effects potentially mediated by combined S1P₁/S1P₅ activity [5] [6].

  • Metabolic Pathways: Ozanimod undergoes cytochrome P450-mediated dehydrogenation to active metabolites (CC112273, CC1084037) with similarly selective receptor profiles and extended half-lives (up to 11 days). These metabolites constitute >85% of circulating pharmacologically active material. In contrast, fingolimod requires phosphorylation by sphingosine kinase 2 to become active, producing a non-selective pan-S1P agonist [1] [7] [9].

Table 3: Mechanism-Based Differentiation from First-Generation S1P Modulator

Pharmacological FeatureOzanimodFingolimodMechanistic Implication
Receptor selectivityPotent S1P₁/S1P₅ agonist; >10,000-fold selective over S1P₂/S1P₃/S1P₄ [1]Pan-S1P agonist (S1P₁,₃,₄,₅)Avoids S1P₃-mediated bradycardia and S1P₂-mediated vascular effects
Prodrug activationDirectly active; metabolized to active metabolitesRequires phosphorylation for activityFaster onset; predictable pharmacokinetics
Lymphocyte subset effectsPreferentially reduces CCR7⁺ naive/central memory T cells (>90%) [7]Broad reduction across T-cell subsetsPreserves tissue-resident immunity
CNS receptor engagementS1P₅ agonism on oligodendrocytes [6]Weak S1P₅ activityPotential neuroprotective effects on myelin
Major active metabolitesCC112273 (S1P₁/S1P₅ selective; contributes 73% exposure) [9]Fingolimod-phosphate (non-selective)Sustained receptor-selective activity

Ozanimod’s development exemplifies how receptor subtype selectivity enables optimization of therapeutic index. Its mechanism provides a template for next-generation immunomodulators targeting S1P pathways, with newer agents like etrasimod (S1P₁,₄,₅ selective) building upon this paradigm [3].

Properties

CAS Number

1306760-87-1

Product Name

Ozanimod

IUPAC Name

5-[3-[(1S)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C23H24N4O3/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3/t20-/m0/s1

InChI Key

XRVDGNKRPOAQTN-FQEVSTJZSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

RPC1063; RPC-1063; RPC 1063; Ozanimod

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NCCO)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.